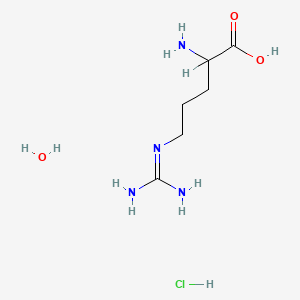
1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate
Vue d'ensemble
Description
1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate is a chemical compound that belongs to the class of β-oxoadipate derivatives and γ-oxo acids. These compounds are of interest due to their potential applications in various fields, including organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of β-oxoadipate derivatives, such as 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate, can be achieved through the Reformatsky reaction. This reaction involves ethyl 2-bromoalkanoates reacting with zinc and succinic anhydride in dimethylformamide to form 2-substituted 1-ethyl hydrogen 3-oxoadipates (hexanedioates). These intermediates can be isolated with yields ranging from 56-78% . Further processing through decarboxylative saponification yields 4-oxoalkanoic acids with overall yields of 50-72% .
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate, has been characterized by X-ray structure analysis. This analysis reveals that the compound crystallizes in an orthorhombic space group with specific lattice parameters. The precise measurements of the unit cell dimensions provide insight into the molecular conformation and packing within the crystal .
Chemical Reactions Analysis
The chemical reactions involving compounds like 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate often include the formation of intermediates through the addition of reagents such as bromine in the presence of ethanol. This can lead to the formation of brominated derivatives, which are key intermediates for further chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate are not detailed in the provided papers, the general properties of β-oxoadipate derivatives and γ-oxo acids can be inferred. These compounds typically exhibit properties that are influenced by their functional groups, such as the presence of ester and ketone functionalities, which affect their solubility, reactivity, and potential applications in synthesis. The physical properties such as melting points, boiling points, and solubility in various solvents would be determined by the specific substituents and the overall molecular structure.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions :
- Ethyl 2-bromoalkanoates react with zinc and succinic anhydride in dimethylformamide forming 2-substituted 1-ethyl hydrogen 3-oxoadipates, a process that is useful in the synthesis of β-oxoadipate derivatives and γ-oxo acids (Schick & Ludwig, 1992).
- Synthesis of Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates via recyclization of 3-(2-benzoylhydrazono)-5-arylfuran-2(3H)-ones, showcasing a method for creating compounds with potential biological activity (Zykova et al., 2016).
- Investigation of photochemical electron-transfer reactions of 1,1-diarylethylenes, which includes the study of 1,1-diphenylethylene, a related compound (Mattes & Farid, 1986).
Biological and Pharmaceutical Applications :
- Evaluation of new compounds isolated from the marine fungus Penicillium griseofulvum, including 4-hydroxyphenethyl methyl succinate, for their scavenging properties and cytotoxicity against cancer cell lines, demonstrating the potential of these compounds in biomedical research (Wang et al., 2009).
Material Science and Environmental Applications :
- Study on the biodegradability of ethyl and n-octyl branched poly(ethylene adipate) and poly(butylene succinate), indicating the relevance of these compounds in the development of environmentally friendly materials (Kim et al., 2001).
Organic Chemistry and Synthesis :
- Development of methods for the synthesis of various organic compounds such as 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates and arylmethylene-bis-3,3′-quinoline-2-ones, demonstrating the versatility of these compounds in organic synthesis (Aly et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
1-O-ethyl 4-O-(2-oxo-1,2-diphenylethyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-2-24-17(21)13-14-18(22)25-20(16-11-7-4-8-12-16)19(23)15-9-5-3-6-10-15/h3-12,20H,2,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKIBCIEEKBVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372649 | |
| Record name | 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate | |
CAS RN |
499785-49-8 | |
| Record name | 1-Ethyl 4-(2-oxo-1,2-diphenylethyl) butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499785-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(Cyanomethyl)thio]benzoate](/img/structure/B1333519.png)
![5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1333525.png)











